Benzamide, N-(2-methoxyphenyl)-2-methyl-

Description

General Context of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry

Benzamide, the simplest amide derivative of benzoic acid, serves as the foundational structure for a vast class of compounds. wikipedia.org These derivatives are typically white or pale-colored powders, often soluble in water and other organic solvents. pharmaguideline.com In the realm of organic chemistry, benzamides are valuable intermediates and building blocks for the synthesis of more complex molecules. acs.org Modern synthetic methods, such as those employing photoredox/nickel dual catalysis, have been developed to facilitate their efficient preparation. acs.org

The true significance of benzamide derivatives, however, is most profoundly observed in medicinal chemistry. This class of compounds exhibits a wide spectrum of pharmacological activities. walshmedicalmedia.com Historically, they have been utilized as analgesics and anti-inflammatory agents. pharmaguideline.com Contemporary research has unveiled their potential in treating a range of diseases. For instance, certain benzamide derivatives are being investigated as potent anticancer agents, acting as tubulin polymerization inhibitors or histone deacetylase (HDAC) inhibitors. acs.orgresearchgate.netbenthamdirect.com Others show promise in the management of neurodegenerative conditions like Alzheimer's disease by inhibiting enzymes such as butyrylcholinesterase. acs.orgmdpi.com Furthermore, their ability to act as dopamine (B1211576) antagonists has led to their use in treating gastrointestinal disorders. medchemexpress.com

Evolution of Research on N-Substituted Benzamides

The journey of benzamide research began with the first synthesis of the parent compound in 1833. pharmaguideline.com However, it was not until the early 20th century that the medicinal potential of its derivatives started to be systematically explored. pharmaguideline.com The evolution of research on N-substituted benzamides, in particular, marks a significant progression in the field. By modifying the substituent on the amide nitrogen, chemists can fine-tune the steric and electronic properties of the molecule, thereby altering its biological activity.

Early research likely involved straightforward substitutions, while modern investigations employ sophisticated strategies to design and synthesize derivatives with high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have become a cornerstone of this research, providing critical insights into how different substituents influence a compound's efficacy. walshmedicalmedia.combenthamdirect.com For example, research has demonstrated that the nature and position of substituents on the phenyl ring can be critical for the anti-proliferative activity of certain benzamide-based anticancer agents. benthamdirect.com The development of novel catalytic systems and synthetic methodologies continues to push the boundaries of what is possible, enabling the creation of increasingly complex and effective N-substituted benzamide derivatives. researchgate.netndl.gov.in

Academic Significance and Research Directions for Benzamide, N-(2-methoxyphenyl)-2-methyl-

While extensive research dedicated solely to Benzamide, N-(2-methoxyphenyl)-2-methyl- is not widely documented in publicly available literature, its academic significance can be inferred from the broader context of N-substituted benzamide research. The compound serves as a valuable scaffold for chemical exploration and the development of new functional molecules.

Future research on Benzamide, N-(2-methoxyphenyl)-2-methyl- would likely follow several key directions:

Synthesis of Analogues: A primary research avenue would involve the synthesis of a library of related compounds. This could include modifying the substitution pattern on both aromatic rings or altering the methyl and methoxy (B1213986) groups to investigate structure-activity relationships.

Biological Screening: Given the wide range of activities exhibited by benzamide derivatives, this compound and its analogues would be prime candidates for screening against various biological targets. This could include assays for anticancer activity (e.g., against various cancer cell lines), enzyme inhibition (such as cholinesterases or histone deacetylases), and receptor binding (like dopamine receptors). acs.orgresearchgate.netbenthamdirect.comacs.orgmedchemexpress.com

Structural and Computational Studies: Detailed structural analysis, for instance, through X-ray crystallography, could provide precise information about its three-dimensional conformation. In conjunction with computational methods like Density Functional Theory (DFT) calculations, researchers could predict its reactivity, stability, and potential interactions with biological macromolecules. A study on the related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, which investigated its antioxidant activity using such methods, provides a template for this type of research. researchgate.net

The academic value of Benzamide, N-(2-methoxyphenyl)-2-methyl- lies in its potential as a starting point for the discovery of new chemical entities with valuable pharmacological properties. Its specific substitution pattern offers a unique chemical space to explore within the vast landscape of benzamide derivatives.

Structure

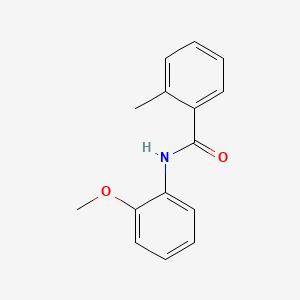

2D Structure

Properties

CAS No. |

55814-34-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-7-3-4-8-12(11)15(17)16-13-9-5-6-10-14(13)18-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

YAKALAHWNXQWCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzamide, N 2 Methoxyphenyl 2 Methyl

Established Synthetic Routes

Traditional methods for synthesizing N-(2-methoxyphenyl)-2-methylbenzamide rely on fundamental organic reactions that have been refined over time.

Amine Acylation Strategies with Acid Chlorides

A prevalent and effective method for forming the amide bond in N-(2-methoxyphenyl)-2-methylbenzamide is through the acylation of an amine with an acyl chloride. youtube.comcommonorganicchemistry.com This reaction involves the nucleophilic attack of the amine, 2-methoxyaniline, on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. libretexts.org

The reaction is typically conducted in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com A suitable base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is often added to neutralize the hydrogen chloride byproduct that forms during the reaction. commonorganicchemistry.comlibretexts.org The Schotten-Baumann procedure, which utilizes an aqueous solvent mixture and an inorganic base like potassium carbonate, is also a viable option. youtube.com

Here is a representative reaction scheme:

2-methylbenzoyl chloride + 2-methoxyaniline → N-(2-methoxyphenyl)-2-methylbenzamide + HCl

The high reactivity of acyl chlorides makes them suitable for acylating even less reactive amines. youtube.com For instance, even aniline (B41778) hydrochlorides can be directly acylated under these conditions. youtube.com

Coupling Reactions Involving Substituted Benzoic Acids

Direct coupling of a substituted benzoic acid, such as 2-methylbenzoic acid, with an amine like 2-methoxyaniline provides another route to N-(2-methoxyphenyl)-2-methylbenzamide. These reactions necessitate the use of a coupling agent to activate the carboxylic acid.

Friedel-Crafts Acylation Approaches to Benzamide (B126) Scaffolds

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.org While typically used to synthesize aromatic ketones from acid chlorides or anhydrides, variations of this reaction can be adapted for benzamide synthesis. nih.gov The reaction generally involves an acylating agent, an aromatic compound, and a Lewis acid catalyst like aluminum trichloride. wikipedia.org

Although amides are generally not used as substrates in traditional Friedel-Crafts acylations due to the stability of the C-N bond, recent research has shown that certain amides can undergo these reactions to form aromatic ketones. nih.gov Another approach involves the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid. nih.gov

Advanced Amide Bond Formation Techniques

Modern synthetic chemistry offers more sophisticated methods for amide bond formation, often providing milder reaction conditions and higher yields.

Catalytic Amidation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds. researchgate.net These methods can be applied to the synthesis of N-aryl benzamides. For instance, palladium catalysts in conjunction with specific phosphine (B1218219) ligands can facilitate the coupling of aryl halides with amides. researchgate.net

Carbodiimide-Mediated Coupling Methods (e.g., DCC/DMAP)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting the formation of amide and ester bonds from carboxylic acids and amines or alcohols. wikipedia.orgresearchgate.net In the context of synthesizing N-(2-methoxyphenyl)-2-methylbenzamide, 2-methylbenzoic acid would be activated by DCC.

The mechanism involves the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org The amine, 2-methoxyaniline, then attacks this intermediate to form the desired amide and dicyclohexylurea (DCU), a byproduct. organic-chemistry.orgwikipedia.org To enhance the reaction rate and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. researchgate.netorganic-chemistry.org DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form a reactive amide intermediate that readily couples with the amine. organic-chemistry.org

A common challenge with DCC is the removal of the DCU byproduct, which is often insoluble. researchgate.net An alternative water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often used to simplify purification. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Method | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Amine Acylation | 2-methylbenzoyl chloride, 2-methoxyaniline | Base (e.g., TEA, DIEA) | Highly reactive, suitable for various amines. youtube.comcommonorganicchemistry.com |

| Friedel-Crafts Acylation | Acylating agent, Aromatic compound | Lewis Acid (e.g., AlCl₃) | Classic C-C bond formation, adaptable for benzamides. wikipedia.orgnih.gov |

| Carbodiimide Coupling | 2-methylbenzoic acid, 2-methoxyaniline | DCC/DMAP or EDC | Mild conditions, high yields, but byproduct removal can be an issue with DCC. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net |

Amination of Activated Esters

The synthesis of N-aryl amides, such as Benzamide, N-(2-methoxyphenyl)-2-methyl-, can be effectively carried out through the amination of activated esters. This method involves a two-step process where the carboxylic acid, 2-methylbenzoic acid, is first converted into a more reactive form (an activated ester). This activated intermediate is then reacted with an amine, 2-methoxyaniline, to form the final amide product. Common activating agents include N-hydroxysuccinimide (NHS) or p-nitrophenol, which create esters that are highly susceptible to nucleophilic attack by the amine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the activated ester of 2-methylbenzoic acid. This forms a tetrahedral intermediate which then collapses, expelling the activating group (e.g., N-hydroxysuccinimide) as a stable leaving group, thereby yielding the desired N-(2-methoxyphenyl)-2-methylbenzamide. This method is often preferred for its mild reaction conditions and high yields.

Synthesis of Key Precursors and Building Blocks

Preparation of Substituted Benzoyl Chlorides

The key benzoyl chloride precursor for the synthesis of Benzamide, N-(2-methoxyphenyl)-2-methyl- is 2-methylbenzoyl chloride. This acyl chloride is most commonly prepared by reacting 2-methylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the product.

The reaction mechanism involves the initial formation of a chlorosulfite intermediate from the carboxylic acid and thionyl chloride. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of 2-methylbenzoyl chloride. Oxalyl chloride is another effective reagent for this conversion.

Table 1: Common Reagents for the Synthesis of 2-methylbenzoyl chloride

| Starting Material | Reagent | Product | Byproducts |

| 2-methylbenzoic acid | Thionyl chloride (SOCl₂) | 2-methylbenzoyl chloride | SO₂, HCl |

| 2-methylbenzoic acid | Oxalyl chloride ((COCl)₂) | 2-methylbenzoyl chloride | CO, CO₂, HCl |

Synthetic Routes to Methoxy-Substituted Aniline Derivatives

The aniline component required for the synthesis is 2-methoxyaniline (also known as o-anisidine). There are several established methods for its preparation. One common industrial method is the catalytic hydrogenation of 2-nitroanisole (B33030). This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

Another route involves the nucleophilic aromatic substitution of 2-chloronitrobenzene with sodium methoxide (B1231860) to form 2-nitroanisole, which is then subsequently reduced. The choice of synthetic route can depend on factors such as the availability of starting materials, cost, and desired scale of production.

Introduction of Amino Groups via Nitro Reduction Pathways

A primary method for introducing an amino group onto an aromatic ring, and thus a key step in synthesizing precursors like 2-methoxyaniline, is the reduction of a nitro group. The precursor for 2-methoxyaniline via this route is 2-nitroanisole. The reduction of the nitro group in 2-nitroanisole to the corresponding amine can be accomplished using various reducing agents.

For laboratory-scale synthesis, common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation, as mentioned previously, is also a highly effective and clean method for this transformation, utilizing catalysts like palladium, platinum, or nickel.

Table 2: Selected Methods for the Reduction of 2-nitroanisole

| Reducing Agent/System | Catalyst (if applicable) | Product |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | 2-methoxyaniline |

| Tin (Sn) / Hydrochloric Acid (HCl) | N/A | 2-methoxyaniline |

| Iron (Fe) / Hydrochloric Acid (HCl) | N/A | 2-methoxyaniline |

Chemical Reactivity and Mechanistic Pathways

The amide linkage in Benzamide, N-(2-methoxyphenyl)-2-methyl- is the most reactive site in the molecule, susceptible to cleavage under certain conditions.

Hydrolytic Processes (Acidic and Alkaline Conditions)

The amide bond of Benzamide, N-(2-methoxyphenyl)-2-methyl- can be cleaved through hydrolysis under both acidic and alkaline conditions to yield 2-methylbenzoic acid and 2-methoxyaniline.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the amine (2-methoxyaniline) is eliminated as a leaving group (in its protonated form, 2-methoxyanilinium ion). Deprotonation of the resulting carbonyl group regenerates the carboxylic acid, 2-methylbenzoic acid. This process is typically reversible but can be driven to completion by using a large excess of water.

Alkaline-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses to expel the amide anion (the anion of 2-methoxyaniline) as the leaving group. This is generally the rate-determining step. The leaving amide anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid (2-methylbenzoic acid) in a rapid acid-base reaction. This final deprotonation step is essentially irreversible and drives the reaction to completion.

Table 3: Products of Hydrolysis of Benzamide, N-(2-methoxyphenyl)-2-methyl-

| Hydrolysis Condition | Products |

| Acidic (e.g., H₂O, H⁺) | 2-methylbenzoic acid, 2-methoxyanilinium ion |

| Alkaline (e.g., H₂O, OH⁻) | 2-methylbenzoate, 2-methoxyaniline |

Nucleophilic and Electrophilic Substitution Reactions

The two distinct aromatic rings in N-(2-methoxyphenyl)-2-methylbenzamide exhibit different reactivities towards electrophilic and nucleophilic substitution, dictated by the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. orgsyn.org The rate and regioselectivity (the position of attack) of the substitution are heavily influenced by the substituents already present on the ring. youtube.com

On the N-(2-methoxyphenyl) Ring: This ring contains two substituents: the methoxy (B1213986) (-OCH₃) group and the 2-methylbenzamido (-NHCO-C₆H₄-CH₃) group.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. orgsyn.org

Considering the combined effects, electrophilic attack will be strongly directed to the positions ortho and para to the highly activating methoxy group. The position para to the methoxy group (position 5) is the most likely site of substitution due to reduced steric hindrance compared to the ortho positions.

On the 2-methylbenzoyl Ring: This ring has two substituents relative to the point of electrophilic attack: the methyl (-CH₃) group and the amide carbonyl linkage (-CONH-C₆H₄-OCH₃).

The methyl group is a weakly activating, ortho, para-directing group through an inductive effect. youtube.com

The amide group , when viewed from the benzoyl ring, is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

The directing effects are therefore in opposition. The activating effect of the methyl group would direct incoming electrophiles to positions 4 and 6, while the deactivating amide group would direct them to positions 3 and 5. The outcome would depend on the specific reaction conditions and the nature of the electrophile, but substitution on this ring is generally less favorable than on the electron-rich 2-methoxyphenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The parent molecule, Benzamide, N-(2-methoxyphenyl)-2-methyl-, lacks the necessary strong electron-withdrawing groups on either aromatic ring. Therefore, it is not expected to undergo SNAr reactions under standard conditions. libretexts.orgchemistrysteps.com For such a reaction to occur, the aromatic ring would first need to be functionalized, for example, by introducing a nitro group via electrophilic substitution.

| Reaction Type | Aromatic Ring | Key Substituent Effects | Predicted Outcome |

| Electrophilic Substitution | N-(2-methoxyphenyl) | -OCH₃: Activating, ortho, para-directing | Substitution favored, primarily at the para position to the methoxy group. |

| Electrophilic Substitution | 2-methylbenzoyl | -CH₃: Activating, ortho, para-directing-CONH-: Deactivating, meta-directing | Substitution disfavored compared to the other ring. Complex mixture possible. |

| Nucleophilic Substitution | Both Rings | No strong electron-withdrawing groups | Reaction is not expected to occur under typical SNAr conditions. |

Oxidative and Reductive Transformations

The amide functionality and the alkyl groups present in the molecule are potential sites for oxidative and reductive transformations.

Oxidative Transformations

While the aromatic rings are relatively stable to oxidation except under harsh conditions, other parts of the molecule can be targeted. Research on structurally similar 2-aryloxybenzamides suggests that oxidation can occur on the phenoxy ring. For instance, using an oxidant like iodosylbenzene (PhIO) could potentially lead to hydroxylation of the 2-methoxyphenyl ring, likely directed by the ether and amide functionalities. researchgate.net

Reductive Transformations

The most common reductive transformation for amides is their reduction to amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides, esters, and carboxylic acids, whereas a milder reagent like sodium borohydride (B1222165) is typically unreactive with amides. masterorganicchemistry.comyoutube.com

Treatment of Benzamide, N-(2-methoxyphenyl)-2-methyl- with LiAlH₄ in an appropriate solvent like ether or tetrahydrofuran (THF), followed by an aqueous workup, would reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-), yielding the corresponding secondary amine, N-(2-methoxyphenyl)-N-(2-methylbenzyl)amine. stackexchange.com

Table of Predicted Reduction Products

| Starting Material | Reagent | Product | Transformation |

|---|

Dealkylation Reactions of Ether Moieties

The methoxy group (-OCH₃) on the phenyl ring is an aryl methyl ether. The cleavage of this ether bond, specifically the removal of the methyl group (demethylation), is a common and important transformation in organic synthesis.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Subsequent hydrolysis during workup yields the free phenol. orgsyn.org

This method is highly efficient and generally compatible with a variety of other functional groups, including amides, making it suitable for the selective demethylation of Benzamide, N-(2-methoxyphenyl)-2-methyl- to produce N-(2-hydroxyphenyl)-2-methylbenzamide. researchgate.net

Table of Demethylation Reaction

| Substrate | Reagent | Solvent | Product |

|---|

Intramolecular Cyclization and Ring Formation

The structure of Benzamide, N-(2-methoxyphenyl)-2-methyl- is well-suited for intramolecular cyclization reactions, which can lead to the formation of complex heterocyclic scaffolds. A prominent potential cyclization is the formation of an acridone (B373769) ring system.

Acridones are a class of nitrogen-containing polycyclic aromatic compounds. The synthesis of N-aryl acridones can be achieved through the intramolecular cyclization of N-aryl-2-halobenzamides or related precursors. In the case of Benzamide, N-(2-methoxyphenyl)-2-methyl-, the presence of the methyl group at the ortho position of the benzoyl ring provides a handle for cyclization. Under appropriate conditions, such as acid catalysis or palladium-catalyzed C-H activation, an intramolecular electrophilic attack from the benzoyl ring onto the electron-rich 2-methoxyphenyl ring could occur, followed by oxidation, to form a new six-membered ring. This would result in the formation of a substituted acridone. researchgate.net

Other intramolecular cyclization pathways could also be envisioned, for example, through radical mechanisms or photochemical activation, potentially leading to different heterocyclic structures. nih.govnih.govrsc.orgmdpi.com The synthesis of acridone derivatives through such cyclizations is a valuable strategy for creating compounds with potential biological activity. ias.ac.inrsc.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Class |

|---|---|---|

| Benzamide, N-(2-methoxyphenyl)-2-methyl- | C₁₅H₁₅NO₂ | Amide |

| N-(2-methoxyphenyl)-N-(2-methylbenzyl)amine | C₁₅H₁₇N | Secondary Amine |

| N-(2-hydroxyphenyl)-2-methylbenzamide | C₁₄H₁₃NO₂ | Phenolic Amide |

| Acridone | C₁₃H₉NO | Heterocycle |

| Boron Tribromide | BBr₃ | Reagent |

| Lithium Aluminum Hydride | LiAlH₄ | Reagent |

| Iodosylbenzene | C₆H₅IO | Reagent |

Advanced Structural Characterization and Conformational Analysis of Benzamide, N 2 Methoxyphenyl 2 Methyl

Solution-State Conformational Behavior

Further research, including the synthesis and crystallographic analysis of Benzamide (B126), N-(2-methoxyphenyl)-2-methyl-, would be required to generate the data needed to populate these fields.

Spectroscopic Probes for Dynamic Conformational Exchange (e.g., Advanced NMR)

The conformational landscape of N-(2-methoxyphenyl)-2-methylbenzamide is dominated by restricted rotation around the amide C-N bond and the N-C(aryl) and C(carbonyl)-C(aryl) single bonds. These rotational barriers give rise to distinct conformers, or rotamers, which can be in dynamic equilibrium. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these exchange processes. nih.govnanalysis.com

Variable temperature (VT) NMR studies are particularly insightful. niscpr.res.in At room temperature, the ¹H NMR spectrum of a sterically hindered benzamide like N-(2-methoxyphenyl)-2-methylbenzamide would be expected to show broad signals for the methoxy (B1213986) and methyl protons. This broadening is a hallmark of chemical exchange occurring at a rate comparable to the NMR timescale. niscpr.res.in As the temperature is increased, the rate of rotation around the single bonds increases, leading to the coalescence of the broad signals into sharper singlets as the individual environments of the rotamers are averaged out. niscpr.res.inresearchgate.net

Conversely, by lowering the temperature, the equilibrium can be "frozen" on the NMR timescale, allowing for the observation of distinct signals for each rotamer. The coalescence temperature (Tc), the temperature at which the separate signals merge, and the chemical shift difference between the signals (Δν) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. nih.gov

For ortho-substituted N-methoxy-N-methyl benzamides, which share structural similarities with the target molecule, the energy barrier for the rotation of the two rotamers has been found to be higher at room temperature compared to their meta- and para-isomers. niscpr.res.in This is attributed to the increased steric hindrance from the ortho substituent. In a study of various ortho-substituted N-methoxy-N-methyl benzamides, broad humps were observed for the N-methoxy and N-methyl protons at room temperature, which resolved into sharp singlets at elevated temperatures (40°C to 75°C). niscpr.res.in For N-benzhydrylformamides, another class of sterically hindered amides, rotational barriers for the formyl group have been calculated to be in the range of 20–23 kcal/mol. nih.gov

Table 1: Representative Rotational Energy Barriers in Related Amide Systems

| Compound/System | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| N,N-dimethylformamide | ~21 | Dynamic NMR | libretexts.org |

| ortho-substituted N-methoxy-N-methyl benzamides | Higher than meta/para isomers at RT | Variable Temperature NMR | niscpr.res.in |

| N-benzhydrylformamides (Formyl group rotation) | 20–23 | DFT Calculations | nih.gov |

This table presents representative data from related compounds to infer the expected rotational barriers in Benzamide, N-(2-methoxyphenyl)-2-methyl-. Specific experimental data for the target compound is not available in the cited literature.

Supramolecular Chemistry and Self-Assembly Propensities

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, leading to the formation of supramolecular assemblies. For Benzamide, N-(2-methoxyphenyl)-2-methyl-, hydrogen bonding, π-π stacking, and van der Waals interactions are the primary drivers of self-assembly.

The amide functionality is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, benzamide derivatives often form one-dimensional chains or tapes via N-H···O=C hydrogen bonds. However, the steric bulk of the ortho-methyl and ortho-methoxyphenyl groups in the target molecule could hinder the formation of these typical hydrogen-bonded chains. Instead, more complex or discrete hydrogen-bonded motifs might be favored.

The aromatic rings provide opportunities for π-π stacking interactions. These can occur in either a face-to-face or an edge-to-face (T-shaped) arrangement. The presence of the electron-donating methoxy and methyl groups can influence the electronic nature of the aromatic rings and thus the preferred stacking geometry.

Energetics of Conformational Changes Induced by Crystal Packing

The conformation of a molecule in the solid state can differ significantly from its preferred conformation in the gas phase or in solution. This phenomenon, known as conformational polymorphism, arises from the influence of crystal packing forces. The energy penalty associated with adopting a less favorable conformation is compensated by the stabilization gained from stronger intermolecular interactions within the crystal lattice.

For benzamides, the torsional angles between the phenyl rings and the central amide plane are key conformational parameters. In the case of N-(2-methoxyphenyl)-2-methylbenzamide, the steric clash between the ortho-substituents will likely lead to a twisted conformation in the isolated state. However, in the solid state, the molecule might be forced into a more planar or a differently twisted conformation to optimize hydrogen bonding and π-π stacking interactions.

Computational methods, such as Density Functional Theory (DFT), are invaluable for quantifying the energetic differences between various conformers and for estimating the energy of the crystal lattice. nih.gov For example, in a study of N-benzhydrylformamides, DFT calculations were used to determine the rotational barriers of the aryl fragments, which were found to be significantly influenced by ortho-substituents. nih.gov The energy difference between the gas-phase optimized geometry and the solid-state conformation can be considered the energetic cost of conformational change due to crystal packing.

Polymorphism, the existence of multiple crystalline forms of the same compound, is a direct consequence of the fine energetic balance between intramolecular conformation and intermolecular interactions. dtic.mil Different polymorphs can exhibit distinct physical properties, and their formation can be sensitive to crystallization conditions. Given the conformational flexibility and the potential for various intermolecular interactions, it is highly probable that Benzamide, N-(2-methoxyphenyl)-2-methyl- can exist in multiple polymorphic forms, each with a unique crystal packing and associated lattice energy.

Computational and Theoretical Studies on Benzamide, N 2 Methoxyphenyl 2 Methyl

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epstem.netnih.govbsu.by It has become a standard tool for predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. DFT calculations are based on the principle that the total energy of a system is a functional of the electron density. Methods like B3LYP are hybrid functionals that combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, often providing a good balance between accuracy and computational cost. epstem.netresearchgate.net

Geometric optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov For Benzamide (B126), N-(2-methoxyphenyl)-2-methyl-, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. DFT methods, such as those at the B3LYP/6-311G(d,p) or M06-2X/6-31+G(d) level of theory, are commonly employed for this purpose. researchgate.netiucr.org

The analysis of related benzamide structures reveals key structural features. For instance, in the similar compound N-(4-methoxyphenyl)benzamide, DFT calculations have shown that the molecule is not planar. iucr.orgiucr.org The phenyl rings are typically tilted with respect to each other and relative to the central amide plane. iucr.orgiucr.org For Benzamide, N-(2-methoxyphenyl)-2-methyl-, one would expect a non-planar structure due to steric hindrance between the 2-methyl group on one ring and the 2-methoxy group on the other, influencing the dihedral angles between the aromatic rings and the amide linker.

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity. This includes the calculation of atomic charges and bond orders.

Table 1: Illustrative Optimized Geometric Parameters for a Benzamide Core Structure (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 - 1.25 | ||

| C-N (amide) | 1.35 - 1.38 | ||

| N-H | 1.00 - 1.01 | ||

| C-C (aromatic) | 1.38 - 1.41 | ||

| O=C-N | 121 - 123 | ||

| C-N-H | 118 - 121 | ||

| C-N-C (aryl) | 125 - 128 | ||

| Phenyl Ring 1 / Amide Plane | |||

| Phenyl Ring 2 / Amide Plane | |||

| Phenyl Ring 1 / Phenyl Ring 2 | |||

| Note: This table presents typical values derived from computational studies on related benzamide compounds iucr.orgiucr.orgiucr.org and is for illustrative purposes only, as specific experimental or calculated data for Benzamide, N-(2-methoxyphenyl)-2-methyl- were not found in the search results. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. epstem.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For Benzamide, N-(2-methoxyphenyl)-2-methyl-, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the other aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies (Based on DFT Calculations)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 to -10.8 | Electron-donating regions |

| LUMO | -0.3 to 23.8 | Electron-accepting regions |

| HOMO-LUMO Gap (ΔE) | 9.8 to 34.5 | Indicator of chemical stability |

| Note: The energy values are illustrative, based on calculations for various substituted benzamide and related molecules bsu.by, and serve to explain the concept. The wide range reflects the sensitivity of these values to the specific molecule and computational method. |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. In Benzamide, N-(2-methoxyphenyl)-2-methyl-, the most negative potential is expected around the carbonyl oxygen atom. nih.gov

Blue regions signify positive electrostatic potential, associated with electron-deficient areas. These sites are susceptible to nucleophilic attack. The most positive region is typically found around the amide (N-H) proton. nih.gov

Green regions represent neutral or near-zero potential.

The MEP map for this compound would highlight the carbonyl oxygen as a primary site for hydrogen bonding interactions and the amide hydrogen as a hydrogen bond donor. iucr.org The aromatic rings would show regions of moderately negative potential (π-electron clouds) above and below their planes.

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry can model the complete pathway of a chemical reaction, providing a detailed energy profile that connects reactants, transition states, and products. epstem.net This modeling is essential for understanding reaction kinetics and mechanisms.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. It represents the energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. epstem.net

The identification and characterization of a transition state are confirmed by frequency calculations. A true transition state structure will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, for example, the breaking and forming of bonds during a chemical transformation. While specific reaction modeling for Benzamide, N-(2-methoxyphenyl)-2-methyl- is not available in the provided search results, this methodology would be applied to study its synthesis, hydrolysis, or other chemical transformations.

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The presence of a solvent can significantly influence reaction mechanisms and energy profiles by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. epstem.net This is computationally more demanding but allows for the study of specific molecule-solvent interactions, such as hydrogen bonding, which can be critical in proton transfer steps or in stabilizing charged intermediates. epstem.netresearchgate.net

For a reaction involving Benzamide, N-(2-methoxyphenyl)-2-methyl-, such as amide hydrolysis, explicit water molecules would be crucial for modeling the proton transfer steps involved in the mechanism. The solvent model would be essential for accurately calculating the activation energies and determining the most likely reaction pathway.

Proton Transfer Mechanisms in Catalyzed Reactions

A detailed analysis of proton transfer mechanisms specifically involved in catalyzed reactions for Benzamide, N-(2-methoxyphenyl)-2-methyl- is not extensively documented in the available scientific literature. Theoretical studies on proton transfer often employ methods like Density Functional Theory (DFT) to map potential energy surfaces and calculate activation barriers. For a molecule to participate in proton transfer, it typically requires both a proton-donating and a proton-accepting site, and the reaction is often facilitated by a catalyst that stabilizes the transition state.

In related systems, such as the single proton transfer in malonaldehyde and the double proton transfer in the formic acid dimer, computational approaches have been used to solve effective one-dimensional Schrödinger equations to compute tunneling splittings. chemrxiv.org These methods consider the adiabatic separation of the large-amplitude proton motion from other small-amplitude vibrations. chemrxiv.org Such computational procedures could theoretically be applied to Benzamide, N-(2-methoxyphenyl)-2-methyl- to understand potential intramolecular or intermolecular proton transfer events, should they occur. However, specific studies detailing these mechanisms for this particular compound are not presently available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide crucial insights into the behavior of molecules over time, offering a window into their dynamic nature that static models cannot.

Conformational Dynamics and Flexibility Analysis

While specific molecular dynamics simulation studies exclusively detailing the conformational landscape of Benzamide, N-(2-methoxyphenyl)-2-methyl- are not widely published, the flexibility of this molecule can be inferred from studies on related benzamide derivatives. The central amide bond (-CONH-) generally exhibits a degree of rotational restriction, but the single bonds connecting the phenyl rings and the methyl group allow for considerable conformational freedom.

The angle of the 2-methylphenyl ring relative to the amide plane.

The angle of the 2-methoxyphenyl ring relative to the amide plane.

The orientation of the methoxy (B1213986) group (-OCH₃) relative to its attached phenyl ring.

MD simulations would be the ideal tool to explore the potential energy surface related to these rotations, identifying low-energy conformers and the transition barriers between them. Such simulations, often employing force fields like COMPASS, can track the trajectory of each atom over time, revealing the accessible conformations and the flexibility of different regions of the molecule. academie-sciences.fr

Solvent Effects on Molecular Behavior

The behavior of Benzamide, N-(2-methoxyphenyl)-2-methyl- in a solution is significantly influenced by the surrounding solvent molecules. MD simulations are instrumental in understanding these solvent effects at a molecular level. The simulations can model the explicit interactions between the solute and solvent molecules, revealing how the solvent shell is structured and how it affects the solute's conformation and dynamics. academie-sciences.fr

Studies on related benzamide compounds in different solvents have shown that drug-solvent interactions can be investigated by measuring properties like molar refraction and polarizability. chemrxiv.org For instance, in a study on a different methoxybenzamide derivative, interactions were observed between the solvent's hydroxyl (-OH) or sulfoxide (B87167) (-S=O) groups and the protonated amine group of the drug. chemrxiv.org

For Benzamide, N-(2-methoxyphenyl)-2-methyl-, one would expect different behaviors in protic versus aprotic solvents, and in polar versus non-polar solvents.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the carbonyl oxygen and the N-H group of the amide linkage, as well as with the oxygen of the methoxy group.

Polar Aprotic Solvents (e.g., DMSO, DMF): These can act as hydrogen bond acceptors for the amide N-H.

Non-polar Solvents: In such solvents, intramolecular interactions would likely play a more dominant role in determining the compound's conformation.

MD simulations can quantify these interactions, showing the average number of hydrogen bonds and their lifetimes, and how the solvent affects the conformational equilibrium discussed in the previous section.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This is particularly valuable in medicinal chemistry for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme. mdpi.comresearchgate.net

Prediction of Binding Sites and Interaction Geometries with Macromolecules

While docking studies specifically for Benzamide, N-(2-methoxyphenyl)-2-methyl- are not prominent, research on highly similar derivatives provides a clear model for its potential interactions with macromolecules. For example, a series of N-(2-methoxyphenyl)-benzamide derivatives have been studied as inhibitors of the HIV-1 viral infectivity factor (Vif), a protein crucial for viral replication. nih.gov

In these studies, the benzamide derivatives were docked into a predicted binding pocket of the Vif protein. The modeling revealed a consistent binding mode where:

The N-(2-methoxyphenyl) portion and the other phenyl ring bury themselves in a hydrophobic cavity formed by amino acid residues.

The central amide group acts as a crucial anchor, forming hydrogen bonds with key residues in the binding site.

The methoxy group on the phenyl ring is also capable of forming hydrogen bonds with the protein backbone or side chains.

Another study on nitro-substituted benzamide derivatives as anti-inflammatory agents involved docking them to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net The results showed that the benzamide core structure fits within the active site, with its substituents forming specific interactions that determine binding efficiency. researchgate.net These examples strongly suggest that Benzamide, N-(2-methoxyphenyl)-2-methyl- would utilize its aromatic rings for hydrophobic interactions and its amide and methoxy groups for directed hydrogen bonding to bind to target macromolecules.

Analysis of Steric and Electronic Contributions to Binding

The binding affinity of a ligand to its target is a delicate balance of steric and electronic factors. Molecular docking simulations allow for the analysis of these contributions.

Steric Contributions: The size and shape of the ligand must be complementary to the binding site. The 2-methyl and 2-methoxy substituents on the phenyl rings of Benzamide, N-(2-methoxyphenyl)-2-methyl- are sterically significant. Their positions dictate the rotational freedom of the phenyl rings and influence how the molecule can fit into a constrained binding pocket. In docking studies of similar compounds, the orientation of these groups is critical. An unfavorable steric clash with a protein residue would significantly decrease binding affinity.

Electronic Contributions: These involve the electrostatic and quantum mechanical interactions between the ligand and the target.

Hydrogen Bonds: As noted, the amide N-H (donor) and carbonyl oxygen (acceptor), as well as the methoxy oxygen (acceptor), are primary sites for hydrogen bonding. Docking studies on related compounds consistently identify these interactions as key determinants of binding. walshmedicalmedia.comresearchgate.net

Hydrophobic Interactions: The two phenyl rings are non-polar and contribute favorably to binding by interacting with hydrophobic residues (e.g., Phenylalanine, Leucine, Isoleucine) in the target's binding pocket, displacing water molecules in the process.

Electrostatic Forces: The distribution of partial charges across the molecule influences its long-range attraction to the protein and its orientation upon approach. The electronegative oxygen and nitrogen atoms create a distinct electrostatic potential that guides the ligand into the binding site.

The table below summarizes typical interactions observed in docking studies of similar benzamide derivatives, which can be extrapolated to predict the binding behavior of Benzamide, N-(2-methoxyphenyl)-2-methyl-.

| Interaction Type | Contributing Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Methoxy Oxygen | Arginine, Lysine, Serine, Tyrosine, Main-chain Amide |

| Hydrophobic | Phenyl Rings, Methyl Group | Phenylalanine, Tyrosine, Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This analysis of steric and electronic contributions is fundamental for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors based on the Benzamide, N-(2-methoxyphenyl)-2-methyl- scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process by reducing the need for extensive and costly laboratory testing. nih.gov

For a compound like Benzamide, N-(2-methoxyphenyl)-2-methyl-, a QSAR study would involve the systematic modification of its chemical structure and the subsequent correlation of these changes with a measured biological response.

Derivation of Molecular Descriptors for Biological Activity Prediction

The foundation of any QSAR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For Benzamide, N-(2-methoxyphenyl)-2-methyl-, a variety of descriptors would be calculated to capture its unique structural features. These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, including information on size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and partial atomic charges.

Physicochemical Descriptors: These include properties like lipophilicity (logP), which is crucial for a molecule's ability to cross biological membranes.

The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | The lipophilicity or hydrophobicity of the molecule |

This table is illustrative and the specific descriptors used would depend on the biological activity being modeled.

Statistical Correlation of Structural Features with Biological Responses

Once a set of molecular descriptors has been calculated for a series of benzamide derivatives, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (the independent variables) and the biological activity (the dependent variable).

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. nih.gov

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to model complex, non-linear relationships between structure and activity. nih.govscirp.org

The validity and predictive power of the resulting QSAR model are then rigorously assessed using various statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). scirp.org A robust and predictive QSAR model can then be used to estimate the biological activity of novel benzamide derivatives, including structural analogs of Benzamide, N-(2-methoxyphenyl)-2-methyl-.

For instance, studies on other benzamide series have successfully developed QSAR models to predict their activity as dopamine (B1211576) D2 receptor antagonists or as inhibitors of various enzymes. researchgate.netresearchgate.net These models have highlighted the importance of specific structural features, such as the nature and position of substituents on the benzoyl and phenyl rings, in determining the biological activity.

Table 2: Illustrative Statistical Data from a Hypothetical QSAR Study

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity can be explained by the model. |

| Q² (Cross-validated R²) | 0.75 | The model has good predictive ability for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | The average deviation between the predicted and observed activities is low. |

The data in this table is for illustrative purposes only and does not represent actual findings for Benzamide, N-(2-methoxyphenyl)-2-methyl-.

Molecular Basis of Biological Activity for Benzamide, N 2 Methoxyphenyl 2 Methyl and Its Analogues

Mechanisms of Interaction with Biological Macromolecules

The efficacy of benzamide (B126) compounds as bioactive agents stems from their ability to bind to and influence the function of proteins, enzymes, and receptors. The nature of these interactions dictates whether the compound will act as an inhibitor, activator, agonist, or antagonist.

Benzamide derivatives have been shown to interact with a variety of proteins and enzymes, leading to the modulation of their activities. The binding is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces, facilitated by the core benzamide scaffold and its various substituents.

A notable example is the interaction of a close analogue, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, with Leishmania mexicana arginase (LmARG). nih.gov This interaction is crucial for the compound's leishmanicidal activity. While the precise binding mode of N-(2-methoxyphenyl)-2-methyl-benzamide is not yet elucidated, the study on its analogue suggests that the methoxyphenyl and benzamide moieties likely play a significant role in orienting the molecule within the enzyme's active site, leading to inhibition. nih.gov The study reported a 68.27% inhibition of recombinant LmARG activity by this analogue. nih.gov

The general ability of benzamide derivatives to act as building blocks for more complex molecules is utilized in proteomics research to probe protein interactions and functions. nih.gov Their capacity to bind to specific proteins allows for the investigation of cellular pathways and mechanisms. nih.gov

| Compound Analogue | Target Protein/Enzyme | Observed Effect | Reference |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmania mexicana arginase (LmARG) | 68.27% inhibition of recombinant enzyme activity | nih.gov |

Benzamide structures are known to be effective modulators of various receptors. For instance, certain benzamide derivatives act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission. nih.gov These modulators can enhance the receptor's response to glutamate, thereby affecting synaptic plasticity. nih.gov

Furthermore, benzamide derivatives have been investigated as antagonists for the tachykinin NK1, NK2, and NK3 receptors, which are implicated in depression. nih.gov The interaction of these compounds with the receptors can block the binding of their natural ligands, thereby modulating the signaling pathways involved. Additionally, some benzamides exhibit dual activity as 5-HT4 receptor agonists and dopamine (B1211576) D2 receptor antagonists, highlighting their potential as prokinetic agents. nih.gov

While direct studies on N-(2-methoxyphenyl)-2-methyl-benzamide's receptor modulation are not available, the established activity of the benzamide scaffold at various receptors, including NMDA receptors, suggests that it could potentially exhibit similar modulatory effects. nih.gov The nature of the substituents on the phenyl rings would be a critical determinant of its receptor selectivity and agonist or antagonist profile.

Cellular Pathway Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases. nih.gov Antioxidant compounds can mitigate oxidative damage by scavenging free radicals or by modulating cellular antioxidant pathways. nih.gov

The antioxidant potential of Benzamide, N-(2-methoxyphenyl)-2-methyl- has not been directly evaluated. However, the presence of a 2-methoxyphenol moiety is a strong indicator of potential antioxidant activity. nih.govresearchgate.net Phenolic compounds, and particularly those with methoxy (B1213986) substitutions, are well-known for their radical-scavenging properties. nih.gov The antioxidant activity of these compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

Studies on various N-benzimidazole-derived carboxamides, which share the amide linkage with the target compound, have demonstrated significant free radical scavenging activity. mdpi.com In some cases, these compounds exhibited superior antioxidant capacity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The presence of hydroxy groups on the phenyl ring of these analogues was found to be a key determinant of their antioxidant efficacy. mdpi.com This suggests that the methoxy group in Benzamide, N-(2-methoxyphenyl)-2-methyl-, which can be metabolized to a hydroxyl group in vivo, may contribute to its ability to protect cells from oxidative stress.

The cellular antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Antioxidant compounds can enhance the expression and activity of these enzymes, thereby bolstering the cell's ability to neutralize ROS. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of this antioxidant response. nih.gov It is plausible that benzamide derivatives could exert their protective effects by modulating this or other related signaling pathways.

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.gov Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis (programmed cell death). nih.govnih.gov

While there is no specific data on the effect of Benzamide, N-(2-methoxyphenyl)-2-methyl- on ER stress, research on other benzamide derivatives has identified them as potent protectors of cells against ER stress-induced death. Through high-throughput screening, certain benzamide derivatives have been shown to rescue pancreatic β-cells from dysfunction and death caused by ER stress inducers. nih.gov

One particularly effective analogue, a 3-(N-piperidinyl)methyl benzamide derivative, demonstrated a remarkable ability to protect β-cells with an EC50 value of 0.032 µM. nih.gov The protective mechanism of these benzamide derivatives involves the alleviation of ER stress by suppressing the activation of all three branches of the UPR and related apoptotic genes. nih.gov It is hypothesized that these compounds may act by enhancing the phosphorylation of apoptosis signal-regulating kinase 1 (ASK1), a key protein in ER stress-induced cell death, thereby promoting its inactivation. nih.gov This suggests that Benzamide, N-(2-methoxyphenyl)-2-methyl- may also possess the ability to modulate cell viability under conditions of ER stress through similar mechanisms.

Antimicrobial Activity at the Molecular Level

The search for novel antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Benzamide and its derivatives have been investigated for their potential antibacterial properties.

Direct studies on the antibacterial mechanisms of Benzamide, N-(2-methoxyphenyl)-2-methyl- are not currently available. However, research on related compounds provides a framework for understanding its potential modes of action. For example, certain salicylanilides, which are structurally related to benzamides, have been esterified with substituted benzoic acids to create compounds with significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One such derivative, 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate, exhibited potent inhibition with Minimum Inhibitory Concentrations (MICs) as low as 0.49 μM against Gram-positive bacteria. mdpi.com

The lipophilic nature of many benzamide derivatives allows them to partition into bacterial cell membranes, leading to membrane expansion, increased fluidity, and disruption of membrane-embedded proteins. nih.gov This can inhibit essential processes such as respiration and ion transport. nih.gov Furthermore, these compounds may cross the cell membrane and interact with intracellular targets, such as enzymes or DNA, to exert their antibacterial effects. nih.gov

Fungal infections represent a significant threat to human health, and the development of new antifungal agents is of paramount importance. The benzamide scaffold is present in some compounds with known antifungal activity.

While the antifungal properties of Benzamide, N-(2-methoxyphenyl)-2-methyl- have not been specifically reported, studies on related heterocyclic compounds offer insights into potential mechanisms. Thiazolopyridine derivatives, for instance, have been synthesized and shown to possess moderate to potent antifungal activity. The mode of action for many antifungal compounds involves the disruption of the fungal cell wall or cell membrane integrity. nih.gov

Key targets in fungal cells include the biosynthesis of ergosterol, a vital component of the fungal cell membrane, and the synthesis of chitin, a structural component of the cell wall. nih.gov Polyene antifungals, for example, bind to ergosterol, leading to membrane disruption and cell death. nih.gov Other antifungal agents inhibit enzymes involved in the synthesis of essential amino acids or interfere with DNA and protein synthesis. nih.gov Given the structural diversity of benzamide derivatives, it is conceivable that Benzamide, N-(2-methoxyphenyl)-2-methyl- or its analogues could interact with one or more of these or other novel fungal targets.

Table 2: Antimicrobial Activity of Selected Analogues

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Staphylococcus aureus (MRSA) | 0.49 |

| Thiazolopyridine derivative 3g | Pseudomonas aeruginosa | 0.21 |

Exploration of Antiviral Activity Pathways

The antiviral potential of compounds structurally related to Benzamide, N-(2-methoxyphenyl)-2-methyl- has been investigated against several viruses, revealing multiple mechanisms of action. Research has focused on designing analogues that can interrupt various stages of the viral life cycle.

One significant pathway explored is the inhibition of the Human Immunodeficiency Virus type 1 (HIV-1) accessory protein, Viral infectivity factor (Vif). nih.gov Vif is crucial for the virus as it counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. nih.gov A derivative, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, was developed as a potent Vif inhibitor. nih.gov Through structural optimization of this lead compound, further analogues were synthesized that demonstrated efficient inhibition of HIV-1 replication, with some showing activity at micromolar concentrations (EC₅₀ values of 4.62 to 9.81 μM) while maintaining low cytotoxicity. nih.gov This line of research highlights a targeted strategy to disarm the virus, allowing the host's innate immunity to function.

Another antiviral strategy involves targeting host cellular factors that the virus hijacks for its own replication. Analogues such as 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid have been identified as inhibitors of the host protein kinase CSNK2A (Casein Kinase 2 alpha). nih.gov This kinase has been implicated in the life cycle of viruses like SARS-CoV-2. nih.gov By inhibiting a host factor, such compounds can have broad-spectrum antiviral potential. The challenge in this approach lies in achieving high selectivity for the target kinase to avoid off-target effects and potential toxicity. nih.gov Research in this area has focused on modifying the compound structure to improve selectivity for CSNK2A over other kinases, such as PIM3. nih.gov

Furthermore, different classes of benzamide-related structures have shown efficacy against other types of viruses. For instance, novel benzamide-based 5-aminopyrazoles have demonstrated significant in vitro activity against the avian influenza A virus (H5N1), with several compounds reducing the virus by 65-85%. acs.org Similarly, 2-benzoxyl-phenylpyridine derivatives have shown potent antiviral effects against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7). mdpi.com Preliminary mechanism-of-action studies on these phenylpyridine derivatives suggest that they primarily target an early stage of viral replication after the virus has entered the host cell. mdpi.com

Table 1: Antiviral Activity of Benzamide, N-(2-methoxyphenyl)-2-methyl- Analogues

| Compound Class | Target Virus | Specific Target/Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Amino-N-(2-methoxyphenyl)benzamide Derivatives | HIV-1 | Viral infectivity factor (Vif) | Inhibition of virus replication (EC₅₀ = 4.62 µM for best compound) | nih.gov |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | General (e.g., SARS-CoV-2) | Host Kinase CSNK2A | Nanomolar in-cell target engagement | nih.gov |

| Benzamide-based 5-aminopyrazoles | Avian Influenza A (H5N1) | Not specified | 65-85% reduction in viral load | acs.org |

| 2-Benzoxyl-phenylpyridine Derivatives | Coxsackievirus B3 (CVB3) | Early-stage viral replication | Potent post-exposure activity | mdpi.com |

Structure Activity Relationship Sar and Derivative Design for Benzamide, N 2 Methoxyphenyl 2 Methyl

Systemic Analysis of Substituent Effects on Molecular Interactions and Biological Activity

A systematic examination of how different substituents on the benzamide (B126) core influence molecular interactions is fundamental to SAR studies. patsnap.com These modifications can alter a compound's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.

Influence of Methoxy (B1213986) Group Position and Modifications on Activity Profiles

The position of the methoxy (-OCH3) group on the N-phenyl ring is a critical determinant of the biological activity of benzamide derivatives. Studies on related compounds have shown that the location of this group significantly impacts efficacy. For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, moving the methoxy group from the para-position to the ortho- or meta-position accelerated radioactivity clearance from the liver, with the ortho-substituted compound showing the most favorable biological properties for its intended use. nih.gov This suggests that the steric and electronic effects of the methoxy group's placement are crucial for target interaction and metabolic stability.

Furthermore, the presence of methoxy and hydroxyl groups can enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov The number and position of these groups directly influence their antioxidant capacity. nih.gov In phenolic acids, it has been observed that the antioxidant activity is significantly enhanced by the presence of methoxy groups. nih.gov For instance, the antioxidant activity of certain phenolic acids follows the trend: 4-H-3,5-DM > 4-H-3-M > 3-H-4-M > 4-H > 3-H, highlighting the positive impact of multiple methoxy substituents. nih.gov

Table 1: Effect of Methoxy and Hydroxy Substitutions on Biological Activity This table is interactive. You can sort and filter the data.

| Compound ID | Substitution Pattern | Target/Assay | Activity/Potency (IC50 or MIC) | Reference |

| 8 | Two hydroxy, one methoxy on phenyl ring | E. faecalis | MIC = 8 µM | nih.gov |

| 12 | 2-hydroxy-4-methoxy on phenyl ring, N-methyl on benzimidazole | MCF-7 cell line | IC50 = 3.1 µM | nih.gov |

| 35 | 2,4-dihydroxy on phenyl ring, N-methyl on benzimidazole | MCF-7 cell line | IC50 = 8.7 µM | nih.gov |

| 36 | 3,4,5-trihydroxy on phenyl ring, N-methyl on benzimidazole | MCF-7 cell line | IC50 = 4.8 µM | nih.gov |

| 2b (ortho-) | Ortho-methoxy substituted phosphonium (B103445) cation | Myocardial Perfusion Imaging | Favorable biological properties | nih.gov |

| 3b (meta-) | Meta-methoxy substituted phosphonium cation | Myocardial Perfusion Imaging | Accelerated liver clearance | nih.gov |

| 1b (para-) | Para-methoxy substituted phosphonium cation | Myocardial Perfusion Imaging | Highest heart uptake | nih.gov |

Impact of Methyl Group Substitutions on Molecular Interactions

In a series of related benzamides, the introduction of various ortho substituents like fluorine, chlorine, trifluoromethyl, methyl, and hydroxyl groups was investigated to understand their effects on binding affinity. nih.gov These substitutions can alter the electronic nature of the aromatic ring and the acidity of the amide NH group, which in turn can favorably affect biological activity. nih.gov

Role of Additional Aromatic and Heterocyclic Moieties in Activity Enhancement

For instance, the synthesis of novel benzamides incorporating a 1,2,4-oxadiazole (B8745197) linked to a pyridine (B92270) ring has been explored. mdpi.com Similarly, the introduction of a benzoxazole (B165842) moiety has been shown to yield compounds with moderate antifungal activities. nih.gov In another study, the attachment of various heterocyclic systems like pyrimidine (B1678525) and pyrazoline to a benzamide core resulted in derivatives with antimicrobial properties. cyberleninka.ru

The antiplasmodial activity of 2-phenoxybenzamides was found to be highly dependent on the substitution pattern of the anilino part of the structure. researchgate.netmdpi.com The introduction of a piperazine-1-carboxylate group at the para-position of the anilino ring led to a compound with significantly improved antiplasmodial activity and an excellent selectivity index. researchgate.netmdpi.com

The development of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has also shown promise, with the inclusion of hydroxyl groups and a para-amino group on the different aromatic rings enhancing potency against various cancer cell lines. mdpi.com This highlights the potential for creating diverse and potent compounds by strategically adding new ring systems.

Table 2: Influence of Additional Moieties on Biological Activity This table is interactive. You can sort and filter the data.

| Compound Class | Added Moiety | Target/Assay | Observed Effect | Reference |

| Benzamide Derivatives | Pyridine-linked 1,2,4-oxadiazole | Various | Synthesis of novel derivatives | mdpi.com |

| Benzoxazole Derivatives | Pyridine | Phytopathogenic fungi | Moderate antifungal activities | nih.gov |

| 2-Phenoxybenzamides | Piperazine-1-carboxylate | P. falciparum | High antiplasmodial activity and selectivity | researchgate.netmdpi.com |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Hydroxyl and para-amino groups | Cancer cell lines | Enhanced potency | mdpi.com |

| Benzamide Derivatives | Pyrimidine or Pyrazoline ring | S. aureus, E. coli | Antimicrobial activity | cyberleninka.ru |

Conformational Effects on Biological Potency

The three-dimensional conformation of benzamide derivatives is a crucial factor influencing their biological potency. The molecule's flexibility, particularly the dihedral angle between the two aromatic rings, determines how well it can fit into the binding site of a target protein. nih.gov

Studies on N-phenylbenzamide derivatives have shown that the aryl rings are significantly tilted with respect to each other. iucr.org In the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted by approximately 60°, a conformation that facilitates favorable N—H⋯O hydrogen bonding and π-stacking interactions. iucr.org Computational studies using Density Functional Theory (DFT) predicted a smaller tilt of around 30° for the isolated molecules, indicating that crystal packing forces play a significant role in adopting the observed solid-state conformation. iucr.org

The presence of intramolecular hydrogen bonds (IMHBs) can predetermine the ligand's conformation in solution, reducing its conformational freedom. nih.gov This pre-organization can be advantageous, potentially leading to increased bioavailability and a lower entropic penalty upon binding to a target. nih.gov For example, in a series of benzamide-type binders, the preferred orientation of an ortho substituent towards the amide NH was preserved in the bound state for most ligands. nih.gov

Rational Design Principles for Novel Benzamide Analogues

The development of novel benzamide analogues is increasingly guided by rational design principles, which leverage structural information and computational methods to create more effective compounds. nih.govnih.gov This approach moves beyond traditional trial-and-error synthesis to a more targeted strategy.

One key principle is structure-based drug design, where the three-dimensional structure of the target protein is used to design molecules that fit precisely into the binding site. patsnap.com Techniques like molecular docking and 3D modeling are instrumental in visualizing these interactions and guiding modifications to the lead compound. patsnap.compatsnap.com

Another important strategy is the use of bioisosteric replacement, where a functional group in the lead molecule is replaced with another group that has similar physical or chemical properties. patsnap.com This can lead to improvements in potency, selectivity, or pharmacokinetic properties. The incorporation of fluorine, for example, is a common tactic in medicinal chemistry to enhance biological properties. nih.gov

Computational methods such as quantitative structure-activity relationship (QSAR) modeling help to identify the key structural features responsible for a compound's activity, allowing for more focused and efficient optimization efforts. patsnap.com

Lead Compound Identification and Optimization Strategies

The process of discovering and refining a new drug or agrochemical often begins with the identification of a "lead compound"—a molecule that shows promising biological activity but may have suboptimal properties. biobide.com This lead compound then undergoes an optimization process to enhance its efficacy, selectivity, and other pharmaceutically relevant characteristics. patsnap.comnih.govnih.govdanaher.comcriver.com

The identification of a lead can come from various sources, including the screening of large compound libraries or by identifying active compounds from natural sources. danaher.com For instance, a 2-phenoxybenzamide (B1622244) from the Medicines for Malaria Venture "Malaria Box" was identified as a promising lead structure due to its multi-stage activity against the malaria parasite. researchgate.net